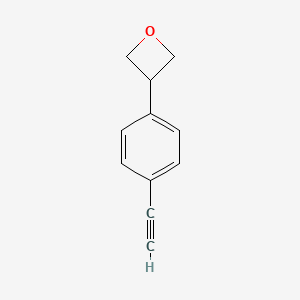

3-(4-Ethynylphenyl)oxetane

Description

Contextualization of Oxetane (B1205548) and Ethynylphenyl Motifs in Synthetic Organic Chemistry

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable structural motif in modern synthetic organic chemistry. acs.orgnih.gov Its inherent ring strain, approximately 106 kJ/mol, and distinct three-dimensional geometry contribute to its unique chemical behavior. mdpi.com Oxetanes are considered small, polar, and sp³-rich motifs, which can favorably influence the properties of larger molecules. nih.gov In medicinal chemistry, the incorporation of an oxetane can enhance aqueous solubility, metabolic stability, and lipophilicity, while also potentially improving a compound's binding affinity to biological targets. acs.orgnih.govacs.org The oxetane moiety can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.govacs.org

The ethynylphenyl group, an aromatic ring substituted with a carbon-carbon triple bond, is another cornerstone of synthetic organic chemistry. The ethynyl (B1212043) group is a rigid, linear functional group that can participate in a wide array of chemical transformations, most notably in cross-coupling reactions such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds. This reactivity makes the ethynylphenyl motif a versatile building block for the construction of complex organic molecules, including polymers and pharmacologically active compounds. nih.gov The electron-withdrawing nature of the ethynyl group also influences the electronic properties of the phenyl ring, impacting its reactivity and intermolecular interactions.

Academic Significance of the 3-(4-Ethynylphenyl)oxetane Scaffold

The combination of the oxetane and ethynylphenyl motifs into the single scaffold of this compound presents a molecule of considerable academic interest. This structure serves as a bifunctional building block, offering the potential for sequential or orthogonal functionalization. The terminal alkyne of the ethynylphenyl group provides a reactive handle for "click" chemistry and other coupling reactions, allowing for the facile introduction of this scaffold into larger, more complex architectures. mdpi.com

From a medicinal chemistry perspective, the this compound scaffold is particularly intriguing. The oxetane portion can impart improved pharmacokinetic properties, while the ethynylphenyl moiety can serve as a key interaction point with biological targets or as a precursor for further structural elaboration. nih.gov Researchers are exploring the use of such scaffolds in the design of novel therapeutic agents, leveraging the synergistic effects of the two motifs. The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies. rsc.org

The synthesis of this compound itself presents an interesting challenge, often requiring multi-step sequences that may involve the preparation of a 3-aryl-3-carboxylic acid oxetane precursor followed by further modifications. chemrxiv.org The exploration of efficient and stereoselective synthetic routes to this and related compounds is an active area of research, pushing the boundaries of modern organic synthesis.

Below is a table summarizing some of the key properties and synthetic considerations for the constituent motifs of this compound.

| Feature | Oxetane Motif | Ethynylphenyl Motif |

| Key Structural Characteristic | Four-membered oxygen-containing heterocycle | Phenyl ring with a terminal alkyne |

| Primary Role in Molecules | Improves physicochemical properties (solubility, metabolic stability) acs.orgnih.gov | Provides a site for C-C bond formation and structural extension nih.gov |

| Common Synthetic Utility | Incorporated to enhance drug-like properties acs.org | Used in cross-coupling reactions (e.g., Sonogashira) |

| Notable Chemical Property | Polar, sp³-rich, acts as H-bond acceptor mdpi.comnih.gov | Rigid, linear, electron-withdrawing |

The investigation into the synthesis, properties, and applications of this compound is a testament to the ongoing quest for innovative molecular tools in chemical research. As our understanding of this and similar scaffolds grows, so too will their potential to contribute to advancements across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-(4-ethynylphenyl)oxetane |

InChI |

InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11-7-12-8-11/h1,3-6,11H,7-8H2 |

InChI Key |

REXATCPNLJOFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2COC2 |

Origin of Product |

United States |

Click Chemistry Applications for 3 4 Ethynylphenyl Oxetane Functionalization

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(4-Ethynylphenyl)oxetane

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The terminal ethynyl (B1212043) group on this compound makes it an ideal substrate for this transformation, allowing for its conjugation with a vast array of azide-containing molecules.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. This method is popular due to its operational simplicity and compatibility with aqueous solvents. Alternatively, direct copper(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, often in the presence of a base and a stabilizing ligand in organic solvents. The reaction proceeds under mild conditions, often at room temperature, and is known for its high yields and excellent regioselectivity, exclusively producing the 1,4-isomer.

For a hypothetical reaction involving this compound, one could envision reacting it with various azides to synthesize a library of functionalized oxetane (B1205548) derivatives. The general reaction scheme is presented below.

Hypothetical CuAAC Reaction Scheme

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 3-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)oxetane |

| This compound | Azido-PEG | CuI / Base | PEGylated 3-(4-(1H-1,2,3-triazol-4-yl)phenyl)oxetane |

This table is illustrative and based on the general reactivity of terminal aryl alkynes in CuAAC reactions. Specific yields and conditions for this compound are not documented in the available literature.

Metal-Free Click Reactions for Oxetane Derivatization

Metal-free click reactions are crucial for applications where the cytotoxicity of a metal catalyst, such as copper, is a concern, particularly in biological systems. The most prominent metal-free azide-alkyne cycloaddition is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

However, SPAAC relies on the high ring strain of a cyclooctyne (B158145) derivative to proceed rapidly without a catalyst. The terminal alkyne of this compound is not strained and, therefore, is not a suitable substrate for traditional SPAAC reactions with azides. The reaction rate would be too slow to be practical under physiological conditions.

Other metal-free click reactions exist, such as the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This reaction could potentially be used to functionalize this compound. In this process, a nitrile oxide (generated in situ from an oxime) reacts with the alkyne to form an isoxazole (B147169) ring. This approach avoids metal catalysts and provides a different heterocyclic linkage compared to CuAAC. No specific examples of this reaction with this compound have been reported.

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the stepwise modification of a molecule with multiple reactive sites, where each site can be addressed with a specific chemical reaction that does not interfere with the others. A molecule like this compound, which contains both a terminal alkyne and an oxetane ring, is a candidate for such strategies.

The alkyne group can be selectively functionalized using the highly specific CuAAC reaction. The resulting triazole-oxetane conjugate could then undergo a second, distinct reaction targeting the oxetane ring. The oxetane ring is known to undergo ring-opening reactions under either acidic or nucleophilic conditions, providing a handle for further derivatization.

An orthogonal strategy could involve:

Step 1 (CuAAC): Reaction of the ethynyl group of this compound with an azide (e.g., Azide-Fluorophore) using standard CuAAC conditions. The oxetane ring remains intact during this process.

Step 2 (Oxetane Ring-Opening): The product from Step 1 could then be treated with a nucleophile (e.g., a primary amine or thiol) under conditions that promote the opening of the strained oxetane ring. This would result in a di-functionalized molecule where one substituent is attached via a triazole linker and the other is a 3-substituted propanol (B110389) derivative.

This approach allows for the controlled, site-specific introduction of two different functionalities into the original molecule. While this strategy is chemically sound and combines established orthogonal reactions, no published studies have demonstrated this specific sequence using this compound as the starting material.

Computational Chemistry and Theoretical Investigations of 3 4 Ethynylphenyl Oxetane Systems

Density Functional Theory (DFT) and Ab Initio Studies of Oxetane (B1205548) Ring-Opening Mechanisms

The ring-opening of the oxetane moiety is a critical process, particularly in the context of polymerization. Density Functional Theory (DFT) and ab initio methods have been extensively employed to elucidate the mechanisms of this reaction, primarily focusing on cationic ring-opening polymerization.

Theoretical studies on model oxetane systems reveal that the polymerization is initiated by an acidic hydrogen ion, leading to a protonated oxetane cation. rsc.orgrsc.org Subsequent attack by the oxygen atom of another oxetane monomer on one of the carbon atoms adjacent to the oxonium ion in the protonated oxetane initiates the polymerization process. rsc.orgrsc.org

Computational investigations using methods such as B3LYP and MP2 with basis sets like 6-31G(d,p) and 6-311++G(d,p) have been used to optimize the geometries of reactants, transition states, intermediates, and products along the polymerization pathway. rsc.orgrsc.org These studies indicate that the activation energy for the initial step of polymerization is very low, suggesting that once the oxetane is protonated, polymerization can proceed readily. rsc.orgrsc.org DFT calculations have also been instrumental in understanding the regioselectivity of ring-opening reactions in substituted oxetanes, which is influenced by both steric and electronic factors. uab.cat For 3-aryl-substituted oxetanes, the electronic effects of the substituent can play a significant role in determining the pathway of ring-opening.

Control experiments and DFT calculations have been used in tandem to confirm reaction pathways, such as in domino reactions where the oxetane ring is formed prior to subsequent transformations. beilstein-journals.orgnih.gov Furthermore, computational studies have shed light on the mechanism of oxetane ring expansion reactions catalyzed by transition metals. beilstein-journals.orgnih.gov

Table 1: Calculated Activation Energies for the Initial Steps of Cationic Ring-Opening Polymerization of Oxetane Note: This data is for the parent oxetane and serves as a model for substituted systems.

| Computational Method | Basis Set | Solvent | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d,p) | Gas Phase | 5.8 |

| MP2 | 6-31G(d,p) | Gas Phase | 6.2 |

| B3LYP | 6-311++G(d,p) | Dichloromethane | 4.5 |

Quantum Chemical Analysis of Transition States and Intermediates in Polymerization

Quantum chemical analysis provides a detailed picture of the transition states and intermediates involved in the polymerization of oxetanes. Vibrational analysis is a key component of these studies, used to confirm the nature of stationary points on the potential energy surface. rsc.orgrsc.org A transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a calculated transition state connects the correct reactant and product states. rsc.orgrsc.org For the cationic ring-opening polymerization of oxetane, computational studies have shown that the transition state structures are closer in geometry to the reactants (the complex of an oxetane monomer and the protonated oxetane cation). rsc.org

The intermediates in the polymerization are typically elongated oxonium ions. The structural parameters, such as bond lengths and angles, of these intermediates and transition states have been extensively studied. For instance, in the transition state, the C-O bond of the oxetane ring being broken is elongated, while a new C-O bond between the attacking oxetane and the protonated ring begins to form.

The solvent effect on the polymerization process has also been investigated using computational models like the self-consistent reaction field (SCRF) theory. rsc.orgrsc.org These studies have shown that polar solvents can stabilize the charged intermediates and transition states, thereby influencing the reaction rates.

Table 2: Key Geometric Parameters of the Transition State for the Dimerization of Protonated Oxetane Note: This data is for the parent oxetane and serves as a model for substituted systems.

| Parameter | Description | Value (Å or degrees) |

| r(C1-O1) | Length of the breaking C-O bond in the protonated oxetane | 1.65 Å |

| r(C2-O1) | Length of the forming C-O bond with the attacking oxetane | 2.10 Å |

| ∠(C2-O1-C1) | Angle of approach of the attacking oxetane | 105.2° |

Conformational Analysis of Oxetane-Containing Structures

The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. beilstein-journals.orgacs.org The degree of puckering can be influenced by the nature and position of substituents on the ring. acs.org For 3-substituted oxetanes like 3-(4-ethynylphenyl)oxetane, the substituent can adopt either an axial or an equatorial position.

Computational methods are widely used to determine the preferred conformation of oxetane-containing molecules and the energy barriers between different conformers. These studies are crucial for understanding the three-dimensional structure of these molecules, which in turn influences their physical properties and biological activity. For instance, in the natural product Taxol, the oxetane ring is thought to act as a conformational lock, rigidifying the structure in a bioactive conformation. acs.org

Conformational analysis of oxetane-containing peptides has been performed using a combination of NMR spectroscopy and molecular dynamics simulations, revealing well-defined secondary structures. acs.org For the this compound, the bulky ethynylphenyl group is expected to have a significant influence on the conformational preference of the oxetane ring. The interplay between the puckered oxetane ring and the rigid, linear ethynylphenyl substituent would likely lead to a limited number of low-energy conformers. Theoretical calculations would be essential to determine the geometry and relative stability of these conformers.

Table 3: Puckering Parameters of Substituted Oxetanes

| Compound | Substituent at C3 | Puckering Angle (degrees) | Method |

| Oxetane | - | 8.7 beilstein-journals.org | X-ray beilstein-journals.org |

| EDO (insecticide) | Varies | 16 acs.org | X-ray acs.org |

| 3-Phenyloxetane (model) | Phenyl | ~15 (estimated) | DFT |

Computational Methods for Structure Elucidation and Stereochemical Assignment

Computational methods are increasingly used to aid in the elucidation of molecular structures and the assignment of stereochemistry. For complex molecules containing stereocenters, such as substituted oxetanes, determining the absolute configuration can be challenging through experimental methods alone.

DFT calculations of various spectroscopic parameters, such as NMR chemical shifts and coupling constants, can be compared with experimental data to confirm the structure and stereochemistry of a molecule. For example, by calculating the NMR spectra for all possible stereoisomers of a compound, the one that best matches the experimental spectrum can be identified as the correct one.

In the context of reactions involving oxetanes, computational studies can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the major product can be determined. nih.gov For instance, DFT calculations have been employed to provide stereochemical rationales for diastereodivergent and enantioselective reactions. nih.gov This approach involves modeling the interaction of the reactants with a chiral catalyst and identifying the key interactions that control the stereoselectivity.

For this compound, which is chiral, computational methods could be used to predict the chiroptical properties, such as the circular dichroism (CD) spectrum. Comparison of the calculated CD spectrum with the experimental one would allow for the unambiguous assignment of its absolute configuration.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 4 Ethynylphenyl Oxetane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most critical insight into the molecular structure.

¹H NMR: The ¹H NMR spectrum of 3-(4-ethynylphenyl)oxetane would display distinct signals for the protons of the oxetane (B1205548) ring, the aromatic ring, and the terminal alkyne. The oxetane protons typically appear as complex multiplets in the aliphatic region (δ 4.5-5.0 ppm for methylene (B1212753) protons adjacent to oxygen and δ 3.5-4.0 ppm for the methine proton), while the aromatic protons would be observed as doublets in the δ 7.0-7.6 ppm range. A characteristic singlet for the acetylenic proton would be expected around δ 3.1 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals include those for the oxetane ring carbons (δ ~70-85 ppm), the aromatic carbons (δ ~120-140 ppm), and the distinctive sp-hybridized carbons of the ethynyl (B1212043) group (δ ~77 and ~83 ppm). rsc.org

The following table presents the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetylenic C-H | ~3.1 (s) | N/A |

| C ≡CH | N/A | ~83 |

| C≡C H | N/A | ~77 |

| Aromatic C -H (ortho to oxetane) | ~7.4 (d) | ~126 |

| Aromatic C -H (ortho to ethynyl) | ~7.5 (d) | ~132 |

| Oxetane -O-C H₂ | ~4.9 (m) | ~75 |

| Oxetane -C H- | ~3.9 (m) | ~38 |

| Quaternary Aromatic C | N/A | ~122, ~142 |

This is an interactive data table. Users can sort and filter the information as needed.

For derivatives containing heteroatoms, other NMR techniques become relevant. For instance, ¹⁵N NMR would be used for nitrogen-containing derivatives, and ¹⁹F NMR is exceptionally sensitive for fluorine-substituted analogues.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the oxetane and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. umn.edu This is particularly useful for determining stereochemistry and conformational preferences. harvard.edu

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a given spin system, even if they are not directly coupled, which can be useful for identifying all protons belonging to a specific structural unit.

The combined data from 1D and 2D NMR experiments provides unequivocal confirmation of the constitution of this compound. The specific chemical shifts and splitting patterns in the ¹H spectrum, supported by the carbon signals in the ¹³C spectrum, establish the presence of all functional groups. mdpi.com The connectivity is then pieced together using COSY and, most importantly, HMBC correlations. rsc.org

For chiral derivatives or in cases where the oxetane ring's conformation is of interest, NMR plays a vital role in stereochemical assignment. The magnitude of the coupling constants (J-values) between the protons on the oxetane ring can provide information about their dihedral angles and thus the ring's puckering. semanticscholar.org Furthermore, NOESY experiments are the definitive method for determining relative stereochemistry in solution. umn.eduacs.org For example, a NOE correlation between two protons would indicate their spatial proximity, allowing for the assignment of cis or trans relationships in substituted derivatives. rsc.org

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS, MALDI-ToF)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar to moderately polar organic molecules. For this compound, ESI-MS would be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com

HRMS (High-Resolution Mass Spectrometry): HRMS, often coupled with ESI, provides a highly accurate mass measurement (typically to within 5 ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table of Expected HRMS Data for C₁₁H₁₀O

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 158.0732 |

| [M+H]⁺ | 159.0804 |

This is an interactive data table.

MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): While less common for small molecule analysis, MALDI-ToF is an essential tool for characterizing polymers. beilstein-journals.orgbeilstein-journals.org If this compound is used as a monomer to synthesize polymers, MALDI-ToF would be employed to analyze the resulting macromolecules, providing information on their mass distribution and end-groups.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups. nih.gov The IR spectrum of this compound would be characterized by several key absorption bands.

Table of Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 |

| C-H Stretch | Aromatic (Ar-H) | 3100-3000 |

| C-H Stretch | Aliphatic (C-H) | 3000-2850 |

| C≡C Stretch | Alkyne | ~2110 (weak) |

| C=C Stretch | Aromatic Ring | ~1605, ~1510 |

This is an interactive data table. The exact positions can vary based on the molecular environment.

The sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond. The C≡C triple bond stretch is often weak but provides confirmatory evidence. The most critical absorption for the oxetane moiety is the C-O-C stretching vibration, which is typically found around 985 cm⁻¹ for the parent oxetane molecule. umanitoba.ca This band's presence confirms the integrity of the strained four-membered ring.

Chromatographic Methods for Polymer Analysis (e.g., SEC/GPC)

Should this compound be utilized as a monomer for polymerization, either through the ethynyl group or via ring-opening polymerization of the oxetane, characterization of the resulting polymer's molecular weight distribution is paramount. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for this purpose. titk.depolyanalytik.com

SEC separates polymer chains based on their hydrodynamic volume in solution. hpst.cz Larger molecules elute faster than smaller molecules. The analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that accounts for the contribution of larger, heavier chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

A typical GPC analysis of a polymer derived from this compound would involve dissolving the polymer in a suitable solvent (e.g., THF) and analyzing it using a system equipped with detectors such as refractive index (RI) and/or UV-Vis detectors. titk.depolymerchar.com

X-ray Crystallography for Absolute Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's absolute structure in the solid state. mdpi.com This technique is considered the gold standard for structural elucidation, provided that a single crystal of sufficient quality can be grown.

An X-ray crystallographic analysis of this compound would yield precise measurements of:

Bond lengths and angles: Confirming the geometry of the oxetane, phenyl, and ethynyl groups. acs.org

Conformation: Revealing the exact puckering of the oxetane ring in the solid state. acs.org

Intermolecular interactions: Showing how the molecules pack together in the crystal lattice through forces like hydrogen bonding or π-stacking.

This technique is the most powerful method for the absolute assignment of stereochemistry in chiral derivatives, providing a definitive 3D model of the molecule.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical characterization of chiral molecules, including derivatives of this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. The resulting ECD spectrum, a plot of the difference in absorbance (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For a chiral derivative of this compound, the primary chromophore responsible for the ECD signal is the 4-ethynylphenyl group. The electronic transitions of this aromatic system, typically observed in the UV region, become chiroptically active due to the influence of the chiral center at the 3-position of the oxetane ring. The coupling between the electronic transition moments of the phenyl ring and the asymmetric environment of the oxetane moiety gives rise to characteristic positive or negative Cotton effects in the ECD spectrum.

The absolute configuration of a chiral this compound derivative can be determined by comparing its experimental ECD spectrum with the spectrum predicted through quantum chemical calculations. comporgchem.comnih.gov Time-dependent density functional theory (TDDFT) has become a standard and reliable method for this purpose. researchgate.net The process involves several key steps:

Conformational Analysis: A thorough conformational search of the molecule is performed to identify all low-energy conformers that are likely to exist in solution.

Geometry Optimization and Energy Calculation: The geometries of these conformers are optimized, and their relative energies are calculated to determine their population according to the Boltzmann distribution.

ECD Spectrum Calculation: The ECD spectrum for each significant conformer is then calculated using TDDFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their populations and summed to generate a final theoretical ECD spectrum. mdpi.com

Comparison with Experimental Data: The theoretical spectrum of a chosen enantiomer (e.g., the R-enantiomer) is then compared with the experimental spectrum. A good match between the two confirms the absolute configuration of the synthesized compound. If the experimental and theoretical spectra are mirror images, the absolute configuration is assigned as the opposite enantiomer (S).

The reliability of this approach is well-established for a wide range of chiral organic molecules. rsc.orgrsc.org For instance, studies on chiral poly(phenylacetylene)s have demonstrated how the ECD signature is directly related to the helical sense of the polymer backbone, which is dictated by the stereochemistry of its constituent monomers. nih.govnih.govacs.org Similarly, the ECD spectra of chiral molecules containing aromatic substituents are effectively modeled using computational methods, allowing for the assignment of their absolute configurations. rsc.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from an ECD analysis of a chiral derivative of this compound.

Table 1: Hypothetical ECD Data for the Assignment of Absolute Configuration of (R)-3-(4-Ethynylphenyl)oxetane

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] for (R)-enantiomer | Electronic Transition |

| 265 | +12.5 | +14.2 | π → π* (¹Lₐ) |

| 240 | -8.3 | -9.1 | π → π* (¹Bₐ) |

| 215 | +25.1 | +28.5 | π → π* (¹Bₑ) |

This table is illustrative and does not represent actual experimental data.

The sign and magnitude of the Cotton effects are crucial for the stereochemical assignment. The correlation between the experimental and calculated data, as shown in the hypothetical table, would provide strong evidence for the assigned absolute configuration. The electronic transitions correspond to the excitations within the ethynylphenyl chromophore, which are perturbed by the chiral center.

Materials Science Applications of 3 4 Ethynylphenyl Oxetane Derivatives

Development of Organic Electronic Materials

Derivatives of 3-(4-ethynylphenyl)oxetane are promising candidates for the development of new organic electronic materials, particularly organic semiconductors. The primary pathway to these materials is through the polymerization of the ethynylphenyl group via metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to form PPEs.

The rigid, planar backbone of PPEs facilitates π-orbital overlap, which is essential for charge transport. However, unsubstituted PPEs are often insoluble and difficult to process. The incorporation of the 3-oxetane substituent as a side chain is a strategic approach to overcome this limitation. The bulky, sp³-hybridized oxetane (B1205548) group disrupts intermolecular packing, enhancing the solubility of the resulting polymer in common organic solvents for processing into thin films for electronic devices.

Furthermore, the polar nature of the oxetane's ether linkage can influence the polymer's electronic properties. This polarity can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is critical for optimizing charge injection from electrodes and creating efficient charge-transporting layers in devices like Organic Field-Effect Transistors (OFETs). The principle of using side-chain engineering to fine-tune electronic properties is well-established in conjugated polymers. acs.org By modifying the oxetane ring or the phenyl group, a library of materials with tailored electronic characteristics can be developed.

Table 1: Representative Side-Chain Engineering Effects on Charge Mobility in PPE-type Polymers This table illustrates the impact of different side chains on the performance of PPE-related polymers, providing context for the potential role of an oxetane substituent.

| Polymer Backbone | Side Chain Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|

| Poly(p-phenylene ethynylene) | Dialkoxy | 10⁻³ - 10⁻² | - |

| Poly(p-phenylene ethynylene) | Dialkyl | 10⁻⁴ - 10⁻³ | - |

| Poly(fluorene-alt-phenylene) | Cationic Phosphonium | - | 10⁻⁵ - 10⁻⁴ |

Note: Data is compiled from representative values for various classes of ethynylene-containing polymers to demonstrate the principle of side-chain influence.

Optoelectronic Device Components

The strong luminescence and high quantum yields characteristic of polyphenylene ethynylenes make them excellent materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com Polymers derived from this compound are expected to exhibit these favorable photophysical properties. The rigid PPE backbone leads to intense blue or green fluorescence, a desirable trait for display and lighting applications.

A significant challenge in OLEDs is aggregation-caused quenching (ACQ) in the solid state, which reduces device efficiency. The pendant oxetane groups on a PPE backbone can act as steric spacers, preventing the conjugated chains from packing too closely. researchgate.net This separation minimizes intermolecular interactions that often lead to fluorescence quenching, thereby preserving the material's high emission efficiency in thin films.

Moreover, the oxetane moiety offers a unique advantage for enhancing device stability and durability. After a device's active layer is fabricated by solution-processing, the oxetane rings can be cross-linked through photo-initiated or thermally-induced cationic ring-opening polymerization. rpi.eduresearchgate.net This creates a robust, insoluble polymer network, which improves the device's resistance to thermal degradation and solvent damage during the deposition of subsequent layers, leading to longer operational lifetimes.

Table 2: Photophysical Properties of Representative Poly(p-phenylene ethynylene) Derivatives This table showcases typical optical properties of PPEs, indicating the performance range expected for polymers based on this compound.

| Polymer Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|

| PPE with alkoxy side chains | ~420-450 | ~460-500 | 0.7 - 0.9 |

| PPE with alkyl side chains | ~400-430 | ~440-480 | 0.6 - 0.8 |

| Water-soluble PPE (phosphonium groups) | ~450 | ~465 | >0.9 (in methanol) acs.org |

Note: Values are typical ranges for PPEs in solution or thin films and serve as a reference.

Light-Harvesting Systems

The extended π-conjugation along the backbone of PPEs makes them highly effective as "molecular wires" for capturing and transporting light energy. researchgate.net This property positions polymers made from this compound as excellent candidates for artificial light-harvesting systems, with applications in photovoltaics and photocatalysis. These polymers can act as "antenna" chromophores, absorbing photons across a broad section of the solar spectrum and funneling the energy to an acceptor molecule or a reaction center via Förster Resonance Energy Transfer (FRET). acs.org

Table 3: Energy Transfer Characteristics in PPE-Based Systems This table highlights the efficiency of PPEs as energy donors in light-harvesting assemblies.

| System | Energy Donor | Energy Acceptor | Energy Transfer Efficiency |

|---|---|---|---|

| PPE-Porphyrin Polymer | PPE backbone | Porphyrin | >95% |

| PPE-GFP Bioconjugate | PPE polymer | Green Fluorescent Protein | High (amplified fluorescence) acs.org |

| PPE Dendrimer | PPE dendrons | Core chromophore | ~90% |

Note: Data is illustrative of efficiencies reported for various PPE-based FRET systems.

Building Blocks for Advanced Macromolecular Architectures

The dual reactivity of this compound makes it an exceptionally versatile building block for constructing advanced macromolecular architectures beyond simple linear polymers. nih.gov The ethynyl (B1212043) and oxetane functionalities can be polymerized using orthogonal (non-interfering) chemical pathways.

Sonogashira Coupling: The terminal alkyne of the ethynylphenyl group readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl halides. This is the primary method for forming the linear, conjugated PPE backbone. mdpi.com

Cationic Ring-Opening Polymerization (CROP): The strained oxetane ring can be opened by a cationic initiator (e.g., a strong acid or photoinitiator) to form a polyether chain. rsc.org This polymerization is independent of the ethynyl group.

This dual functionality enables the synthesis of complex polymer structures:

Graft Copolymers: A linear PPE backbone can be synthesized first. The pendant oxetane rings can then serve as initiation sites for CROP, allowing polyether chains to be "grafted" from the main backbone. This would yield a bottlebrush-like architecture, drastically altering the material's physical and solution properties. researchgate.net

Cross-Linked Networks: A soluble, linear PPE can be processed into a film and subsequently cross-linked by initiating the polymerization of the oxetane side chains. This creates a robust, three-dimensional network with enhanced mechanical and thermal stability. radtech.org

Hyperbranched and Dendritic Structures: By carefully controlling reaction conditions, the ring-opening of the oxetane could be used in step-growth polymerizations to create highly branched, three-dimensional macromolecules.

Table 4: Polymerization Strategies for this compound

| Polymerization Method | Targeted Functionality | Resulting Architecture | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | Ethynylphenyl group | Linear Conjugated Polymer | Organic semiconductors, OLEDs |

| Cationic Ring-Opening | Oxetane ring | Linear Polyether | Thermosets, coatings |

| Sequential: Sonogashira then CROP | Both | Graft Copolymer (PPE backbone, polyether side chains) | Processable electronics, functional membranes |

Future Research Directions and Outlook for 3 4 Ethynylphenyl Oxetane in Chemical Research

The unique bifunctional nature of 3-(4-Ethynylphenyl)oxetane, featuring a strained oxetane (B1205548) ring and a reactive terminal alkyne, positions it as a compound of significant interest for future chemical research. This outlook explores potential advancements in its synthesis, its application in creating novel materials, and the integration of modern automation technologies in its production and use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.